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Compound of Interest

Compound Name: 1-Fluoropropan-2-amine

Cat. No.: B13302918

Chemical Identity & Structural Logic

DL-1-fluoro-2-propylamine is a fluorinated aliphatic amine used primarily as a bioisostere for
iIsopropylamine or propylamine moieties in drug design. Its strategic value lies in the

-fluorine effect, which modulates the basicity (pKa) of the amine without significantly altering
steric bulk.
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Parameter

Data

IUPAC Name

1-Fluoropropan-2-amine

Common Synonyms

DL-1-fluoro-2-aminopropane;

-fluoroisopropylamine

CAS Number (Racemic HCI)

459167-93-2

CAS Number (Free Base)

Not widely listed; typically generated in situ

C
Molecular Formula H
FN
] 77.09 g/mol (Free Base); 113.56 g/mol (HCI
Molecular Weight
Salt)
SMILES CC(N)CF
Chiral center at C2; supplied as racemate (DL)
Structure

or enantiopure.[1]

The -Fluorine Effect

The introduction of a fluorine atom at the

-position relative to the amine induces a strong electron-withdrawing effect (

-induction).

e pKa Modulation: While a standard propyl amine has a pKa

10.7, the

-fluoro analog typically exhibits a pKa

9.0.[2]

 Lipophilicity: The C-F bond increases lipophilicity (LogP) while reducing lysosomotropism

(trapping in acidic organelles), a desirable trait for CNS-active drugs.
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Hazard Identification & Toxicology Profile

This compound combines the hazards of a volatile amine with the specific reactivity of a
fluorinated alkyl chain.

GHS Classification (Predicted/Analogous)

Based on structural analogs (e.g., 2-fluoroethylamine, propylamine).

Hazard Class Category Hazard Statement

H225/H226: Highly flammable

Flammable Liquids Category 2/3 o
liquid and vapor.
) ) H314: Causes severe skin
Skin Corrosion Category 1B
burns and eye damage.
Acute Toxicity Category 3 (Oral) H301: Toxic if swallowed.
H318: Causes serious eye
Eye Damage Category 1

damage.

Mechanistic Toxicology

o Corrosivity: As a primary amine, the unprotonated free base is highly nucleophilic and basic,
capable of saponifying membrane lipids and causing immediate necrosis upon contact with
mucosal tissues.

o Metabolic Toxicity (The "Even-Odd" Rule):

o Fluorinated fatty acids/amines with even carbon chains can metabolize to fluoroacetate
(highly toxic Krebs cycle inhibitor).[3]

o 1-fluoro-2-propylamine (C3): Being an odd carbon chain, oxidative deamination and
subsequent metabolism typically yield fluorolactate or fluoropyruvate, which are generally
less toxic than fluoroacetate. However, caution is mandated as metabolic pathways can

vary by species.

Safe Handling Workflow
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The following protocol outlines the lifecycle of the material from storage to disposal,
emphasizing the prevention of "runaway" volatility and hydrolytic degradation.

Required PPE

| :

i

| Nitrile Gloves (Double) | |

! Face Shield |

! Fume Hood |
i

eigh under Add Base (e.q., TEA)
Storage (Avoid Moisture) Preparation Reaction
(Hygroscopic HCI Salt) (Free Base Generation) (Nucleophilic Attack)

Click to download full resolution via product page

Critical Handling Checkpoints

e Hygroscopicity: The HCI salt is extremely hygroscopic. Weighing must occur quickly or within
a glovebox/dry bag. Absorbed water alters stoichiometry and can lead to hydrolysis of the C-
F bond at high temperatures.

o Free Basing: Never store the free base. Generate it in situ by adding a tertiary amine (e.g.,
Diisopropylethylamine) to the reaction mixture containing the HCI salt. The free base is
volatile (estimated BP

60—70°C) and will evaporate if the system is not sealed.

o Glassware: Standard borosilicate glass is acceptable. The C-F bond is sp
hybridized and stable to glass, unlike acyl fluorides or inorganic fluorides.

Synthesis & Reaction Pathways

Researchers often synthesize this building block de novo for radiolabeling (

F) or when specific enantiomers are required.

Primary Synthesis Routes
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2-Methylaziridine
(Activated)

1-Fluoro-2-propanone

Reductive Amination
(NH40Ac, NaBH3CN)

KHF2 / HF-Pyridine
(Ring Opening)

Regioselective Attack
Nucleophile at less sub. carbon)

Racemic Mixture

DL-1-fluoro-2-propylamine

Click to download full resolution via product page

Reaction Compatibility

o Amide Coupling: Excellent nucleophile. The reduced basicity (pKa ~9.[2]0) reduces over-
acylation side reactions compared to isopropylamine.

» SnAr Reactions: Effective in displacing halides on heteroaromatic rings (e.g.,
chloropyrimidines).

 Incompatibility: Avoid strong Lewis acids (e.g., BBr

, AICI

) which can cleave the C-F bond, releasing HF.

Emergency Response Protocols
Signal Word:DANGER
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Scenario

Immediate Action

Scientific Rationale

Skin Contact

Wash with soap/water for 15
min. Apply Calcium Gluconate

gel if available.

While C-F is stable, metabolic
or thermal degradation could

release F
ions. Gluconate sequesters F

, preventing hypocalcemia.

Eye Contact

Irrigate for 20 mins. Do not use

neutralization agents.

Amine burns penetrate deep
into the cornea. Immediate
dilution is the only effective

mitigation.

Move to fresh air. Administer

Pulmonary edema (fluid in

lungs) may be delayed up to

Inhalation ] o ]
oxygen if breathing is labored. 24 hours after amine
inhalation.
) ] ) Neutralization converts the
Neutralize with weak acid ) ]
) o ) volatile free base into the non-
Spill Cleanup (Citric). Absorb with ) )
o volatile ammonium salt,
sand/vermiculite. )
reducing vapor pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11CIFN | CID 55289630 -
PubChem [pubchem.ncbi.nim.nih.gov]

¢ 2. Rapid, General Access to Chiral B-Fluoroamines and [3, B-Difluoroamines via
Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC
[pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Data & Safety Guide: DL-1-fluoro-2-
propylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13302918#dl-1-fluoro-2-propylamine-safety-data-
sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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